molecular formula C13H10ClN5O2 B2835819 N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline CAS No. 438538-71-7

N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline

Cat. No.: B2835819
CAS No.: 438538-71-7
M. Wt: 303.71
InChI Key: LDXLXDHIYWSJNV-UHFFFAOYSA-N
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Description

N-(1H-Benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline is a synthetic aromatic amine derivative featuring a benzotriazole moiety linked via a methylene group to a 3-chloro-4-nitroaniline backbone.

The nitro group enhances electrophilic substitution reactivity, while the benzotriazole unit may confer unique photophysical or coordination properties. Applications could span analytical chemistry (e.g., as a coupling agent in diazonium reactions) or materials science (e.g., ligand for metal complexes) .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c14-10-7-9(5-6-12(10)19(20)21)15-8-18-13-4-2-1-3-11(13)16-17-18/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXLXDHIYWSJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline typically involves the reaction of 3-chloro-4-nitroaniline with benzotriazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzotriazole moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can replace the benzotriazole group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-chloro-4-aminoaniline derivatives, while substitution reactions can produce a variety of benzotriazole-free compounds.

Scientific Research Applications

N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in enzyme activity, receptor binding, and cellular processes.

Comparison with Similar Compounds

Example Compounds :

  • N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (mp 271–272°C)
  • N-Methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (mp 285–286°C)

Comparison :

  • Structural Features: These compounds incorporate sulfur-containing heterocycles (benzodithiazine) instead of benzotriazole. The sulfone (-SO₂) and cyano (-CN) groups enhance thermal stability, as reflected in their higher melting points compared to nitroaniline derivatives.
  • Spectroscopy : IR spectra show distinct S=O stretches (~1345–1155 cm⁻¹) absent in the target compound, which would instead exhibit benzotriazole-specific N-H or C=N vibrations .

Nitrosoaniline Derivatives ()

Example Compounds :

  • N1-Butyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2c)
  • 3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline (2l)

Comparison :

  • Functional Groups: Nitroso (-NO) vs. nitro (-NO₂) groups. Nitroso compounds are more reactive in redox reactions but less stable under ambient conditions.
  • Applications : Nitrosoanilines are intermediates in dye synthesis, whereas the target compound’s benzotriazole group may prioritize coordination chemistry or corrosion inhibition .

Physicochemical and Spectroscopic Data Comparison

Property N-(1H-Benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline 3-Chloro-4-nitroaniline Benzodithiazine Derivative (Compound 2, )
Molecular Formula C₁₃H₁₀ClN₅O₂ (estimated) C₆H₅ClN₂O₂ C₉H₁₀ClN₃O₂S₂
Molecular Weight (g/mol) ~311.7 172.57 292.78
Melting Point Expected <200°C (predicted) ~125–127°C 271–272°C
Key IR Absorptions N-H (benzotriazole), C=N, NO₂ NO₂, NH₂ SO₂ (1345–1155 cm⁻¹), C=N (1645 cm⁻¹)
UV-Vis Applications Potential azo dye coupling λ_max 450–550 nm (azo form) Not reported

Biological Activity

N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline is a compound belonging to the class of benzotriazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C13H10ClN5O2C_{13}H_{10}ClN_{5}O_{2}. Its structure includes a benzotriazole moiety linked to a chloro-nitroaniline group, which contributes to its unique chemical properties and biological activities.

Property Value
Molecular FormulaC₁₃H₁₀ClN₅O₂
Molecular Weight295.7 g/mol
SolubilitySoluble in organic solvents like DMF and DMSO

Synthesis

The synthesis of this compound typically involves the reaction of 3-chloro-4-nitroaniline with benzotriazole in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually conducted in an organic solvent at elevated temperatures to yield the desired product efficiently.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the chloro and nitro groups enhances its interaction with microbial targets, leading to effective inhibition of growth .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus subtilis64 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of benzotriazole can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Table 2: Anticancer Activity Against Cell Lines

Cell Line IC50 (µM)
MCF-715
HeLa20

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets through non-covalent interactions such as π–π stacking and hydrogen bonding. These interactions can modulate enzyme activity and receptor binding, influencing various cellular processes.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A study evaluated the effectiveness of this compound against multi-drug resistant bacterial strains, showing promising results that suggest further development for therapeutic use.
  • Cancer Research : Another research project focused on its effects on breast cancer cell lines, demonstrating that treatment led to significant apoptosis, indicating its potential as a chemotherapeutic agent.

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